molecular formula C17H12FNO3S B2802609 Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate CAS No. 477490-12-3

Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate

Cat. No. B2802609
CAS RN: 477490-12-3
M. Wt: 329.35
InChI Key: LUCVGCFWVRFSMD-UHFFFAOYSA-N
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Description

“Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate” is a complex organic compound. It contains a benzothiophene group, which is a type of heterocyclic compound, and a fluorobenzamido group, which is a type of amide. The presence of these functional groups could give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene and fluorobenzamido groups would likely contribute to the compound’s overall shape and electronic structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the benzothiophene ring might undergo electrophilic aromatic substitution .

Scientific Research Applications

Subheading Synthesis and Electrochemical Properties

Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate and related compounds have been explored for their electrochemical properties. For instance, the electrochemical behavior of various methyl 3-halo-1-benzothiophene-2-carboxylates was investigated using techniques like polarography and cyclic voltammetry. These studies revealed that the reduction process follows an ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical. The reduction on platinum surfaces was noted to cause the formation of a blocking film, which could be reactivated by sonication during electrolysis (Rejňák et al., 2004).

Chemical Synthesis

Subheading Novel Synthesis Methods and Characterization

The chemical synthesis and characterization of various benzothiophene derivatives have been widely reported. For example, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was synthesized chemoselectively, and its structure was characterized using various spectroscopic methods (Jayaraman et al., 2010). Additionally, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate was studied, revealing its unique features, such as the orientation of the carbonyl group and the stabilization of the structure by intra- and intermolecular hydrogen bonds (Vasu et al., 2004).

Applications in Material Science

Subheading Advancements in Material Applications

Compounds similar to Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate have been utilized in material science, particularly in the development of battery technologies. For instance, cyclopentadithiophene-benzoic acid copolymers, synthesized via palladium complex catalyzed direct arylation, were mixed with silicon nanoparticles to be used as conductive binders in the fabrication of anode electrodes in lithium-ion batteries. The incorporation of these polymers into the anode electrode showed a significant increase in specific capacity and stability (Wang et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s being considered as a potential drug .

properties

IUPAC Name

methyl 3-[(3-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCVGCFWVRFSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-fluorobenzamido)benzo[b]thiophene-2-carboxylate

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